Product packaging for 7-Methylbenzo[d]oxazole-2-carboxylic acid(Cat. No.:)

7-Methylbenzo[d]oxazole-2-carboxylic acid

Cat. No.: B12963809
M. Wt: 177.16 g/mol
InChI Key: PTPGVMXMQWCXEX-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Derivatives in Heterocyclic Chemistry

Benzoxazole, an aromatic organic compound with the molecular formula C₇H₅NO, serves as a foundational structure for a wide array of derivatives. mdpi.comresearchgate.net These derivatives are of considerable interest in medicinal chemistry due to their diverse biological activities. researchgate.netnih.gov The benzoxazole core is considered a "privileged scaffold" because its structure allows for versatile interactions with various biological targets. nih.gov The stability of the aromatic system, combined with the reactive sites on the heterocycle, permits extensive functionalization, leading to a broad spectrum of chemical entities. mdpi.comresearchgate.net

The significance of benzoxazole derivatives is underscored by their presence in numerous pharmaceutical agents and their investigation in ongoing drug discovery programs. mdpi.comnih.gov Researchers have synthesized and evaluated a multitude of benzoxazole derivatives for a range of potential applications. researchgate.net

Evolution of Research on Benzoxazole-2-carboxylic Acid Derivatives

Within the broader family of benzoxazoles, derivatives bearing a carboxylic acid group at the 2-position have garnered particular attention. The synthesis of these compounds has evolved, with numerous methods being developed to improve efficiency, yield, and environmental friendliness. Traditional methods often involved the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. researchgate.net

More contemporary approaches focus on milder reaction conditions and the use of catalysts to promote cyclization. organic-chemistry.org Research has explored the impact of substituents on the benzene (B151609) ring on the ease of formation and properties of the resulting benzoxazole-2-carboxylic acid derivatives. For instance, studies have shown that the electronic nature of substituents can influence the yield of the cyclization reaction. researchgate.net The development of one-pot synthesis protocols has also been a significant advancement, streamlining the production of these valuable compounds. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B12963809 7-Methylbenzo[d]oxazole-2-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

7-methyl-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)13-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

PTPGVMXMQWCXEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(O2)C(=O)O

Origin of Product

United States

Physicochemical Properties of 7 Methylbenzo D Oxazole 2 Carboxylic Acid

Detailed experimental data for 7-Methylbenzo[d]oxazole-2-carboxylic acid is not extensively reported in publicly available literature. However, we can infer some of its properties from its chemical structure and data available for its closely related precursor, Methyl benzo[d]oxazole-7-carboxylate. The hydrolysis of the methyl ester to the carboxylic acid would lead to an increase in polarity and melting point, and a decrease in solubility in non-polar organic solvents.

Table 1: Inferred and Known Physicochemical Properties

PropertyValue/InformationSource
Molecular Formula C₉H₇NO₃Inferred
Molecular Weight 177.16 g/mol Inferred
Appearance Likely a solid at room temperatureInferred
Melting Point Not reported for the acid. The related methyl ester has a reported melting point of 252–311°C (dec.).
Solubility Expected to be soluble in polar organic solvents and aqueous basic solutions.Inferred

Mechanistic Elucidation of Benzoxazole 2 Carboxylic Acid Formation and Reactions

Detailed Reaction Pathways for Oxazole (B20620) Ring Cyclization

The synthesis of the 7-Methylbenzo[d]oxazole-2-carboxylic acid core typically involves the cyclization of a substituted 2-aminophenol (B121084) derivative. A common and illustrative pathway begins with the reaction of 2-amino-3-methylphenol (B31084) with an appropriate C2-synthon, such as a derivative of oxalic acid.

One plausible pathway involves the condensation of 2-amino-3-methylphenol with an oxalyl derivative, such as ethyl oxalyl chloride, to form an N-(2-hydroxy-3-methylphenyl)oxalamic acid ester. This intermediate then undergoes an intramolecular cyclization. The reaction is often facilitated by a dehydrating agent or proceeds under thermal conditions. The cyclization is a nucleophilic attack of the hydroxyl group onto the electrophilic carbon of the amide or a related activated carbonyl group. This is followed by dehydration to yield the aromatic benzoxazole (B165842) ring system.

Recent advancements have also explored direct synthesis from carboxylic acids. nih.gov While not specific to the title compound, a plausible mechanism for general oxazole synthesis from a carboxylic acid involves in-situ activation of the carboxylic acid. nih.gov This could form a mixed anhydride, which then reacts with an appropriate isocyanoacetate to yield an intermediate that cyclizes to the oxazole ring. nih.gov

Another relevant synthetic strategy involves the reaction of 2-aminophenols with isothiocyanates, followed by desulfurization and cyclization. nih.gov For instance, the reaction of 2-aminophenol with thiourea (B124793) at elevated temperatures can produce benzoxazole-2-thiol, which can be further functionalized. nih.gov

The cyclization reaction to form the benzoxazole ring is generally favored to proceed via a 5-endo-trig pathway rather than a 6-exo-trig pathway, a preference that has been supported by computational studies. marmara.edu.tr

Investigation of Key Intermediates and Transition States

The formation of the benzoxazole ring proceeds through several key intermediates and transition states. Following the initial formation of the N-(2-hydroxy-3-methylphenyl)oxalamic acid derivative, a critical intermediate is the tetrahedral species formed during the intramolecular nucleophilic attack of the phenolic hydroxyl group on the amide carbonyl carbon.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these intermediates and the associated transition states. marmara.edu.trresearchgate.net For the related synthesis of benzoxazole-2-carboxylate derivatives, DFT calculations have been used to model the reaction mechanism, including the Huisgen zwitterion reaction with ethyl-oxalamide derivatives of 2-aminophenol. marmara.edu.tr These computational models help in understanding the preference for the observed reaction products.

In the case of direct synthesis from carboxylic acids and isocyanoacetates, an acylpyridinium salt has been proposed as a key intermediate. nih.gov This is formed by the nucleophilic attack of a base like 4-dimethylaminopyridine (B28879) (DMAP) on an activated carboxylic acid. nih.gov This intermediate then reacts with the deprotonated isocyanoacetate to form a subsequent intermediate which then cyclizes. nih.gov

The transition states in these cyclization reactions are characterized by the simultaneous breaking of the C-O bond of the carbonyl and the formation of the C-O bond of the oxazole ring, along with proton transfers, which can be facilitated by the solvent or other species in the reaction mixture.

Mechanisms of Carboxylic Acid Functionalization and Transformation

The carboxylic acid group at the 2-position of the 7-methylbenzoxazole ring is a versatile handle for a variety of chemical transformations, most notably amide formation. The direct condensation of the carboxylic acid with an amine to form an amide is a thermodynamically unfavorable process and typically requires activation of the carboxylic acid.

A common method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide and dicyclohexylurea as a byproduct. youtube.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride. The resulting acyl chloride readily reacts with an amine in the presence of a base to yield the corresponding amide. youtube.com The base is necessary to neutralize the HCl generated during the reaction. youtube.comkhanacademy.org

Titanium tetrachloride (TiCl4) has also been shown to mediate the direct amidation of carboxylic acids. The proposed mechanism involves the formation of an adduct between the carboxylate and TiCl4, which creates a good leaving group and facilitates the nucleophilic attack of the amine. nih.gov

The carboxylic acid can also be transformed into other functional groups. For instance, it can undergo decarboxylation under certain conditions, or be reduced to the corresponding alcohol. Metallaphotoredox catalysis has emerged as a powerful tool for the decarboxylative functionalization of carboxylic acids, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. princeton.edu

Electronic and Positional Effects on Reaction Selectivity

The electronic nature and position of substituents on the benzene (B151609) ring of the 2-aminophenol precursor can significantly influence the rate and selectivity of the benzoxazole ring formation.

For the synthesis of benzoxazole-2-carboxylate derivatives, it has been observed that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene ring can increase the yield of the cyclized product. marmara.edu.tr The methyl group at the 7-position in this compound is an electron-donating group. Its position ortho to the hydroxyl group can exert both electronic and steric effects. Electronically, it increases the nucleophilicity of the phenolic oxygen, which can facilitate the intramolecular cyclization. Sterically, it may influence the conformation of the intermediate, potentially affecting the ease of ring closure.

Computational studies on related systems have shown that the electronic properties of substituents impact the energy barriers of the reaction pathways. For example, in a study of benzothiazole (B30560) derivatives, it was found that strongly electron-withdrawing groups made the molecule more reactive. mdpi.com

In the context of carboxylic acid functionalization, the electronic environment of the benzoxazole ring can influence the reactivity of the carboxylic acid group. However, for direct amide formation, the reaction mechanism is primarily dictated by the activation of the carboxylic acid itself.

A study on 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives highlighted that substitution at the 7-position is crucial for certain biological activities, underscoring the importance of positional effects. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound and its derivatives. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the precise assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom within the molecule.

Detailed analysis of related benzoxazole structures provides a strong basis for predicting the NMR spectral data for this compound. For instance, the ¹H NMR spectrum of 7-methylbenzoxazole shows characteristic signals for the methyl group and the aromatic protons. pressbooks.pub Similarly, the ¹³C NMR spectrum of methyl 1,3-benzoxazole-2-carboxylate provides expected chemical shifts for the benzoxazole core and the carboxylate group. researchgate.net By combining these insights, a predicted NMR data set for the target molecule can be constructed.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~2.5s-
H-4~7.8d~8.0
H-5~7.3t~7.8
H-6~7.6d~7.6
COOH~13.0br s-

Disclaimer: The ¹H NMR data presented is predicted based on the analysis of structurally similar compounds and may not represent the exact experimental values.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
CH₃~16
C-4~125
C-5~127
C-6~112
C-7~135
C-3a~141
C-7a~150
C-2~158
COOH~165

Disclaimer: The ¹³C NMR data presented is predicted based on the analysis of structurally similar compounds and may not represent the exact experimental values.

2D NMR techniques such as COSY (Correlation Spectroscopy) would be employed to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate protons with their directly attached and long-range coupled carbon atoms, respectively, thereby confirming the structural assignments.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The IR spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The presence of a carboxylic acid is readily confirmed by a very broad O-H stretching band, typically observed in the range of 3300-2500 cm⁻¹, which is a result of strong hydrogen bonding. libretexts.orgspectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear in the region of 1710-1680 cm⁻¹ for aromatic carboxylic acids due to conjugation. spectroscopyonline.com The C-N stretching vibration within the oxazole ring and the C-O-C stretching vibrations are also key diagnostic peaks. For instance, in related benzoxazole derivatives, these bands are observed, confirming the heterocyclic core. researchgate.net

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Broad, Strong
C-H (Aromatic)3100-3000Medium
C-H (Methyl)2960-2850Medium
C=O (Carboxylic Acid)1710-1680Strong
C=N (Oxazole)1650-1630Medium
C=C (Aromatic)1600-1450Medium to Strong
C-O (Carboxylic Acid/Oxazole)1320-1210Strong

Disclaimer: The IR absorption data presented is predicted based on the analysis of structurally similar compounds and may not represent the exact experimental values.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to elucidate its fragmentation pathways, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula.

Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment
177[M]⁺ (Molecular Ion)
160[M - OH]⁺
132[M - COOH]⁺
104[132 - CO]⁺

Disclaimer: The mass spectrometry fragmentation data presented is predicted based on the analysis of structurally similar compounds and may not represent the exact experimental values.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While the specific crystal structure of this compound is not available, data from the closely related methyl 1,3-benzoxazole-2-carboxylate offers significant insights. The crystal structure of this analogue reveals an almost planar molecule with a flattened herringbone arrangement. researchgate.netrsc.org The crystal packing is stabilized by π–π stacking interactions between the benzoxazole rings of adjacent molecules. researchgate.net

For this compound, it is anticipated that the carboxylic acid groups will form strong intermolecular hydrogen bonds, likely leading to the formation of dimeric structures in the solid state. These hydrogen-bonding interactions, in conjunction with π-π stacking of the aromatic rings, would be the primary forces dictating the crystal lattice. The methyl group at the 7-position may also influence the crystal packing by introducing steric effects. The study of cocrystals of benzoic acid derivatives has shown the importance of hydrogen bonding in directing the crystal structure. nih.gov

Predicted Crystallographic Parameters for this compound (based on analogues)

ParameterPredicted Value/Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key Intermolecular Interactions- Strong O-H···N or O-H···O hydrogen bonding forming dimers. - π-π stacking between benzoxazole ring systems.
Molecular ConformationThe benzoxazole ring system is expected to be nearly planar.

Disclaimer: The crystallographic parameters are predicted based on the analysis of structurally similar compounds and are intended to be representative.

Spectroscopic Data Analysis

Cyclocondensation Approaches for Benzoxazole (B165842) Ring Formation

The cornerstone of benzoxazole synthesis is the cyclocondensation reaction, which typically involves the reaction of a 2-aminophenol (B121084) derivative with a suitable one-carbon electrophile. rsc.org For the specific synthesis of 7-methyl substituted benzoxazoles, the primary starting material is 2-amino-3-methylphenol (B31084). The methyl group on this precursor ultimately becomes the C7-methyl group of the resulting benzoxazole.

Condensation Reactions of 2-Aminophenol Derivatives with Carboxylic Acid Precursors

The most prevalent method for forming the benzoxazole ring is the condensation of 2-aminophenols with various carboxylic acid precursors. nih.govresearchgate.net This reaction involves an initial acylation of the amino group, followed by an intramolecular cyclodehydration to form the oxazole ring. A variety of precursors can be employed, each with specific advantages depending on the desired reaction conditions and substrate scope.

Commonly used carboxylic acid precursors include:

Carboxylic Acids: Direct condensation with carboxylic acids is a straightforward approach, often requiring high temperatures or the presence of a dehydrating agent or catalyst to facilitate the reaction. thieme-connect.comthieme-connect.comresearchgate.net

Aldehydes: In the presence of an oxidant, aldehydes condense with 2-aminophenols to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole. nih.govacs.orgnih.gov

Acid Chlorides and Anhydrides: These activated carboxylic acid derivatives react readily with 2-aminophenols under milder conditions, often providing high yields of the corresponding N-acylated intermediate, which then cyclizes. rsc.org

Tertiary Amides: In the presence of an activating agent like triflic anhydride, tertiary amides can serve as precursors for the 2-position substituent. nih.gov

Orthoesters: These reagents can also react with 2-aminophenols to form benzoxazole derivatives. researchgate.netorganic-chemistry.org

Table 1: Examples of Precursors for Benzoxazole Synthesis

Precursor Type Reactant Example Key Conditions Reference
Carboxylic Acid Benzoic Acid Microwave irradiation, solvent-free thieme-connect.comresearchgate.net
Aldehyde Benzaldehyde Brønsted acidic ionic liquid gel, 130 °C nih.govacs.org
Tertiary Amide N,N-Dimethylformamide Triflic anhydride, 2-Fluoropyridine nih.gov
β-Diketone Acetylacetone Brønsted acid and CuI acs.org

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields for the synthesis of benzoxazoles. researchgate.netnih.gov This technique offers a green chemistry approach, frequently allowing for solvent-free and catalyst-free conditions. thieme-connect.comthieme-connect.comresearchgate.net The direct coupling of 2-aminophenol with various aliphatic, aromatic, and heteroaromatic carboxylic acids has been successfully achieved under microwave-assisted dielectric heating, providing good yields in a fraction of the time required for conventional heating methods. thieme-connect.comthieme-connect.comresearchgate.net For instance, reactions can be completed in as little as two minutes at high temperatures or over 20 minutes at full microwave power, depending on the specific reactants. thieme-connect.comresearchgate.net This rapid and efficient heating makes it a preferred method for high-throughput synthesis of benzoxazole libraries. nih.govmdpi.com

Table 2: Microwave-Assisted Benzoxazole Synthesis

Reactants Catalyst/Conditions Reaction Time Outcome Reference
2-Aminophenol, Carboxylic Acids None (solvent-free) 20 min Good yields of 2-substituted benzoxazoles thieme-connect.comthieme-connect.com
2-Aminophenol, Benzaldehydes [CholineCl][oxalic acid] (DES) Not specified Good to excellent conversion mdpi.com

Catalyst-Mediated Syntheses (e.g., Organometallic, Nanocatalysts, Ionic Liquid Catalysts)

To improve the efficiency and selectivity of benzoxazole formation, a wide array of catalysts has been developed. These catalysts often allow for milder reaction conditions, lower reaction times, and broader substrate compatibility. nih.gov

Organometallic and Metal Catalysts: Transition metals such as copper, palladium, ruthenium, and iron are widely used to catalyze benzoxazole synthesis. organic-chemistry.orgresearchgate.net Copper iodide (CuI), often in combination with a Brønsted acid, is effective for the cyclization of 2-aminophenols with β-diketones. acs.org Ruthenium-based catalysts enable the synthesis from primary alcohols via an acceptorless dehydrogenative coupling reaction. acs.org Iron catalysts have been employed for redox condensation strategies. organic-chemistry.org

Nanocatalysts: The use of nanocatalysts offers advantages such as high surface area, increased catalytic activity, and ease of recovery and recyclability. organic-chemistry.org For example, copper(II) oxide nanoparticles have been shown to be effective, recyclable heterogeneous catalysts for the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org Similarly, copper(II) ferrite (B1171679) nanoparticles have been used for the sustainable synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org

Ionic Liquid Catalysts: Ionic liquids (ILs) and deep eutectic solvents (DES) are gaining traction as green and recyclable catalysts and reaction media. nih.govacs.org A heterogeneous Brønsted acidic ionic liquid gel has been developed for the solvent-free synthesis of benzoxazoles from 2-aminophenols and aldehydes, demonstrating high yields and catalyst recyclability. nih.govacs.org The DES formed from choline (B1196258) chloride and oxalic acid has also been used as an efficient catalyst under microwave irradiation. mdpi.com

Table 3: Catalytic Systems for Benzoxazole Synthesis

Catalyst Type Catalyst Example Reactants Key Advantages Reference
Metal Catalyst CuI / Brønsted Acid 2-Aminophenol, β-Diketones Tolerates various substituents acs.org
Organometallic RuCl₂(PPh₃)₃ 2-Aminophenol, Primary Alcohols Utilizes alcohols as precursors acs.org
Nanocatalyst Copper(II) oxide nanoparticles o-Bromoaryl derivatives Heterogeneous, recyclable catalyst organic-chemistry.org

Strategies for Introduction and Derivatization of the Carboxylic Acid Moiety

Once the benzoxazole core is formed, or concurrently with its formation, the carboxylic acid group must be introduced at the C2 position.

Esterification and Subsequent Hydrolysis

A common and reliable strategy for obtaining benzoxazole-2-carboxylic acids is a two-step process involving the initial synthesis of a corresponding ester, followed by its hydrolysis. rsc.orgmnstate.edu This approach is advantageous because the cyclization to form a benzoxazole-2-carboxylate ester can sometimes be more facile than direct synthesis of the acid. researchgate.net For example, benzoxazole derivatives with an ester group at the C-2 position can be synthesized in a one-pot protocol by reacting ethyl-oxalamide derivatives of 2-aminophenol with a Mitsunobu reagent. researchgate.net The resulting ester, such as methyl or ethyl benzoxazole-2-carboxylate, can then be readily hydrolyzed to the desired carboxylic acid under standard acidic or basic conditions. mnstate.edunih.gov This sequence allows for easy purification of the ester intermediate before the final hydrolysis step.

Reductive Carboxylation Approaches

More advanced and atom-economical methods seek to directly introduce the carboxylic acid group. Direct C-H carboxylation of the benzoxazole ring using carbon dioxide (CO₂) as a renewable C1 source is a highly desirable but challenging transformation. researchgate.net Recent progress has been made in electroreductive coupling reactions that can synthesize carboxylic acids from accessible precursors and CO₂. researchgate.net This approach, while still under development for a broad range of substituted benzoxazoles, represents a cutting-edge strategy for the synthesis of benzoxazole-2-carboxylic acids, avoiding the multiple steps associated with precursor synthesis and functional group manipulation. researchgate.net

Table of Compounds

Compound Name
This compound
Benzoxazole-2-carboxylic acid
2-amino-3-methylphenol
2-Aminophenol
Benzoic Acid
Benzaldehyde
N,N-Dimethylformamide
Triflic anhydride
2-Fluoropyridine
Acetylacetone
Triethyl orthoformate
Tungstate sulfuric acid
Choline chloride
Oxalic acid
p-Toluenesulfonic acid
Copper iodide
Ruthenium(II) chloride tris(triphenylphosphine)
N-(2-halophenyl)benzamides
o-bromoaryl derivatives
Carbon dioxide
ethyl-oxalamide
Mitsunobu reagent
methyl benzoxazole-2-carboxylate
ethyl benzoxazole-2-carboxylate

Green Chemistry Principles in Benzoxazole Synthesis

The application of green chemistry principles to the synthesis of benzoxazoles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of reusable catalysts, and the utilization of environmentally benign solvents.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. thieme-connect.comscienceandtechnology.com.vn The direct coupling of 2-aminophenols with carboxylic acids under microwave irradiation, often without the need for a catalyst or solvent, represents a highly efficient and green method for preparing 2-substituted benzoxazoles. thieme-connect.comresearchgate.net For instance, the reaction of various carboxylic acids with 2-aminophenol under microwave conditions has been shown to produce good yields of the corresponding benzoxazoles. thieme-connect.com This method is compatible with a range of functional groups. researchgate.netpublish.csiro.au

In one notable green approach, the extract of Citrus limon (lemon juice), which is acidic due to the presence of citric acid, has been successfully used as a natural acid catalyst for the synthesis of 2-aryl benzoxazoles from 2-aminophenol and substituted carboxylic acids under microwave irradiation. globalresearchonline.net This method offers excellent yields (80-90%) in very short reaction times (1-2 minutes). globalresearchonline.net Another green catalyst system involves the use of a deep eutectic solvent (DES) like [CholineCl][oxalic acid] under microwave irradiation, which provides good to excellent yields of 2-arylbenzoxazoles. mdpi.com This DES catalyst can be recovered and reused multiple times without significant loss of activity. mdpi.com

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for benzoxazole synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov The synthesis of benzoxazoles and benzothiazoles has been achieved with moderate to good yields using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles under solvent-free sonication. nih.gov This method is advantageous due to its mild conditions, fast reaction rates (30 minutes), and the reusability of the magnetic nanocatalyst. nih.gov

Green Catalysts and Solvents:

The development of reusable and non-toxic catalysts is a cornerstone of green chemistry. In benzoxazole synthesis, various green catalysts have been employed. Methanesulfonic acid has proven to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids. publish.csiro.auresearchgate.net Nanocatalysts, such as nano-sulfated zirconia, nano-structured ZnO, and nano-γ-alumina, have also been used for the efficient one-pot synthesis of 2-aryl benzoxazoles. ijpbs.com The use of water as a solvent is another key aspect of green synthesis, and several methods have been developed for the synthesis of benzoxazoles in aqueous media. ijpbs.com

Green MethodCatalyst/ConditionsStarting MaterialsYieldReference
Microwave-AssistedSolvent-free2-Aminophenol, Carboxylic AcidsGood thieme-connect.comresearchgate.net
Microwave-AssistedCitrus limon extract2-Aminophenol, Substituted Carboxylic Acids80-90% globalresearchonline.net
Microwave-Assisted[CholineCl][oxalic acid] (DES)2-Aminophenols, BenzaldehydesGood to Excellent mdpi.com
Ultrasound-AssistedLAIL@MNP2-Aminophenols, Aromatic AldehydesUp to 90% nih.gov
One-Pot SynthesisMethanesulfonic acid2-Aminophenol, Carboxylic AcidsExcellent publish.csiro.auresearchgate.net
NanocatalysisNano-sulfated zirconia, nano-ZnO, etc.2-Aminophenol, AldehydesHigh ijpbs.com

Regioselective Synthesis of Substituted Benzoxazole Carboxylic Acids

The regioselective synthesis of substituted benzoxazoles is critical for controlling the position of functional groups on the benzoxazole core, which in turn dictates the molecule's properties. For compounds like this compound, the primary strategy for achieving regioselectivity is to start with a precursor that already contains the desired substituent at the correct position on the benzene ring.

The most direct approach for synthesizing 7-methyl substituted benzoxazoles involves the use of 2-amino-3-methylphenol as a key starting material. The methyl group at the 3-position of this precursor directly corresponds to the 7-position of the resulting benzoxazole ring system. The synthesis of a related derivative, 3-(7-methylbenzo[d]oxazol-4-yl)butanoic acid, commences from m-cresol, which is converted to 2-amino-3-methylphenol through nitration and subsequent reduction, followed by cyclization to form the benzoxazole core.

Similarly, the synthesis of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives underscores the importance of substitution at the 7-position for biological activity. nih.gov These derivatives are synthesized from precursors where the carboxylic acid or a related functional group is already present at the desired position on the aminophenol ring.

The synthesis of methyl 2-chlorobenzo[d]oxazole-7-carboxylate provides another example of regioselective synthesis. This compound is prepared from 2-mercapto-benzooxazole-7-carboxylic acid methyl ester, highlighting a synthetic route where the 7-carboxy functionality is carried through the reaction sequence.

Target Compound/DerivativeKey Starting MaterialSynthetic StrategyReference
7-Methylbenzo[d]oxazole derivatives2-Amino-3-methylphenolCyclization of a pre-substituted aminophenol.
3-(7-Methylbenzo[d]oxazol-4-yl)butanoic acidm-CresolMulti-step synthesis involving nitration, reduction, and cyclization.
2-Phenyl-benzo[d]oxazole-7-carboxamide derivativesSubstituted 2-aminophenol with a 7-carboxamide or precursor groupCondensation and cyclization reactions. nih.gov
Methyl 2-chlorobenzo[d]oxazole-7-carboxylate2-Mercapto-benzooxazole-7-carboxylic acid methyl esterChlorination of a pre-functionalized benzoxazole.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Benzoxazole 2 Carboxylic Acid Scaffolds

Systematic Investigation of Substituent Effects on Molecular Interactions

The biological activity of benzoxazole (B165842) derivatives can be significantly modulated by the nature and position of substituents on the benzoxazole ring system. These modifications influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interactions with biological targets.

Influence of Electronic and Steric Properties of Substituents

The electronic nature of substituents on the benzoxazole scaffold plays a pivotal role in determining the molecular interactions and, consequently, the biological activity. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the heterocyclic system, affecting its ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins.

For instance, studies on various benzoxazole derivatives have shown that the introduction of electron-withdrawing groups, such as a chloro or nitro group, can enhance certain biological activities. It has been reported that the presence of a chlorine atom at position 5 or a methoxy (B1213986) group at position 3 of a phenyl ring attached to the benzoxazole core can lead to higher antiproliferative activity. mdpi.com In a series of 2-thioacetamide linked benzoxazole-benzamide conjugates, compounds bearing a 5-chlorobenzoxazole (B107618) moiety generally exhibited better cytotoxic activity against HCT-116 and MCF-7 cancer cell lines compared to their 5-methyl or unsubstituted counterparts. nih.gov This suggests that the electronic effects of the chloro group contribute favorably to the compound's anticancer properties.

Conversely, the steric bulk of substituents can also have a profound impact on molecular interactions. Large, bulky groups can create steric hindrance, preventing the molecule from fitting into the binding pocket of a target enzyme or receptor. However, in some cases, increased steric bulk can enhance selectivity or lead to a different mode of binding. The interplay between electronic and steric effects is therefore a critical consideration in the design of benzoxazole-based therapeutic agents.

While specific data on the electronic and steric influence of the 7-methyl group in 7-Methylbenzo[d]oxazole-2-carboxylic acid is limited in the reviewed literature, general principles suggest that the methyl group, being an electron-donating group, would increase the electron density of the benzoxazole ring. Its steric bulk is relatively small and would be less likely to cause significant steric hindrance compared to larger alkyl or aryl groups.

Table 1: Effect of Substituents on the Cytotoxic Activity of Benzoxazole Derivatives

CompoundSubstituent at Position 5IC50 (µM) against HCT-116IC50 (µM) against MCF-7
Analog 1-H7.87.2
Analog 2-CH3>50>50
Analog 3-Cl9.211.7

Data synthesized from a study on 2-thioacetamide linked benzoxazole-benzamide conjugates. nih.gov The table demonstrates the superior activity of the unsubstituted analog in this specific series, followed by the chloro-substituted analog, while the methyl-substituted analog showed weak activity.

Impact of Positional Isomerism on Molecular Recognition

The position of a substituent on the benzoxazole ring is a critical determinant of its biological activity. Isomers with the same substituent at different positions can exhibit vastly different pharmacological profiles due to variations in how they present their functional groups for interaction with a biological target.

For example, a comparative study of methyl-substituted benzoxazole-oxadiazole analogues revealed that the position of the methyl group influenced the inhibitory activity against acetylcholinesterase and butyrylcholinesterase. mdpi.com While this study did not directly examine this compound, it highlights the principle of positional isomerism. The proton NMR spectrum of a related benzoxazole derivative showed distinct chemical shifts for protons at the 4- and 7-positions, indicating a different electronic environment at these positions. mdpi.com

A search for the positional isomer, 2-Methyl-1,3-benzoxazole-6-carboxylic acid, indicates its commercial availability and use in research. bldpharm.comsigmaaldrich.com The different placement of the carboxylic acid group (at position 6 instead of 2) and the methyl group (at position 2 instead of 7) would lead to a significantly different three-dimensional structure and charge distribution, undoubtedly resulting in different biological activities.

Rational Design Strategies for Molecular Modulation

Rational drug design for benzoxazole-2-carboxylic acid scaffolds involves the deliberate modification of the lead structure to enhance its activity, selectivity, and pharmacokinetic properties. This approach relies on a deep understanding of the SAR and the three-dimensional structure of the biological target.

One common strategy is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's profile. For instance, a carboxylic acid group might be replaced with a tetrazole or a hydroxamic acid to modulate its acidity and membrane permeability.

Structure-based drug design is another powerful approach. If the crystal structure of the target protein is known, computational docking studies can be used to predict how different benzoxazole derivatives will bind. This allows for the design of new analogs with improved interactions with key amino acid residues in the binding site. For example, in the design of novel VEGFR-2 inhibitors, benzoxazole derivatives were designed to fit the pharmacophoric features of known inhibitors. researchgate.net

Scaffold Hybridization and Diversification Approaches

To explore new chemical space and develop compounds with novel mechanisms of action, researchers often employ scaffold hybridization and diversification strategies. This involves combining the benzoxazole-2-carboxylic acid scaffold with other pharmacologically active moieties.

An example of this approach is the synthesis of benzoxazole-oxadiazole hybrids. mdpi.com By linking the benzoxazole core to an oxadiazole ring, researchers were able to create a new class of compounds with potential anti-Alzheimer's activity. mdpi.com This strategy allows for the combination of the desirable properties of both scaffolds, potentially leading to synergistic effects or a completely new pharmacological profile.

Another diversification approach is to introduce a variety of substituents at different positions of the benzoxazole ring to create a library of compounds. This library can then be screened against a panel of biological targets to identify new leads. The synthesis of multisubstituted benzazoles, including benzoxazoles, has been explored to develop more effective antimicrobial agents. esisresearch.org

Applications in Chemical Biology and Mechanistic Understanding of Benzoxazole 2 Carboxylic Acid Derivatives

Identification and Characterization of Molecular Targets

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a cell. For benzoxazole (B165842) derivatives, research has identified several potential protein targets, suggesting a broad range of applications.

While direct studies on 7-Methylbenzo[d]oxazole-2-carboxylic acid are limited, research on closely related analogs provides valuable insights into its potential molecular targets. One key area of investigation has been their role as enzyme inhibitors. For instance, various 2-substituted benzoxazole derivatives have been identified as inhibitors of DNA gyrase , an essential bacterial enzyme, highlighting their potential as antimicrobial agents. nih.govresearchgate.net Molecular docking studies suggest that the benzoxazole scaffold can fit into the ATP-binding site of the GyrB subunit of DNA gyrase. nih.gov

Another significant target for benzoxazole derivatives is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key player in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. nih.gov A set of novel benzoxazole derivatives were designed and evaluated as potential VEGFR-2 inhibitors, with some compounds displaying significant antiproliferative activities against cancer cell lines. nih.gov The correlation between their cytotoxicity and VEGFR-2 inhibition suggests this as a primary mechanism of action. nih.gov

Furthermore, the mammalian Target of Rapamycin (mTOR) , a serine/threonine kinase that regulates cell growth, proliferation, and survival, has been identified as a target for some benzoxazole derivatives. researchgate.net

In the context of bacterial pathogenesis, Sortase A , a transpeptidase that anchors virulence factors to the cell wall of Gram-positive bacteria, has been identified as a target for 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives. nih.gov Structure-activity relationship studies have underscored the importance of substitution at the 7-position of the benzoxazole ring for inhibitory activity. nih.gov

Mechanisms of Enzyme Inhibition (e.g., DNA Gyrase, JMJD3, COX enzymes)

The therapeutic potential of many compounds lies in their ability to inhibit the activity of specific enzymes. Benzoxazole-2-carboxylic acid derivatives have been shown to inhibit a range of enzymes through various mechanisms.

DNA Gyrase: As mentioned, DNA gyrase is a validated target for antibacterial drug discovery. nih.govresearchgate.net Benzoxazole derivatives are thought to act as competitive inhibitors, binding to the ATP-binding site on the GyrB subunit. nih.gov This prevents the hydrolysis of ATP, which is necessary for the supercoiling of DNA, ultimately leading to bacterial cell death. The absence of DNA gyrase in higher eukaryotes makes it a selective target for antibacterial agents. nih.gov

Jumonji-domain-containing protein 3 (JMJD3): While specific data for this compound is not available, the broader benzoxazole scaffold has been identified as a hit for the inhibition of JMJD3, a histone demethylase involved in epigenetic regulation and linked to inflammatory conditions and cancer. The inhibitory mechanism is likely competitive, targeting the active site of the enzyme.

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. nih.gov Several studies have reported the synthesis and evaluation of benzoxazole derivatives as inhibitors of COX enzymes. nih.govbiotech-asia.org Notably, some derivatives have shown high selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. The mechanism of inhibition is believed to involve the binding of the benzoxazole derivative to the active site of the COX enzyme, preventing the binding of the natural substrate, arachidonic acid.

The following table summarizes the inhibitory activities of some benzoxazole derivatives against COX enzymes:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
A benzoxazole derivative>1000.211>473
Another benzoxazole derivative15.10.04377.5

This table presents data for representative benzoxazole derivatives from a study and not specifically for this compound.

Molecular Interactions with Biopolymers (e.g., DNA)

The inhibition of DNA gyrase by benzoxazole derivatives inherently involves an interaction with a DNA-enzyme complex. nih.gov Beyond this, studies on benzoxazole and naphthoxazole derivatives as fluorescent probes have provided direct evidence of their DNA binding capabilities. periodikos.com.br These compounds often exhibit enhanced fluorescence upon binding to DNA, suggesting a close association. periodikos.com.br The primary mode of interaction is believed to be intercalation, where the planar benzoxazole ring system inserts itself between the base pairs of the DNA double helix. periodikos.com.br This intercalation can distort the DNA structure and interfere with cellular processes such as replication and transcription. researchgate.net

Furthermore, the presence of specific functional groups on the benzoxazole scaffold can influence the binding affinity and mode of interaction with DNA. For example, substituents that can form hydrogen bonds with the DNA backbone or base pairs can enhance the stability of the complex. periodikos.com.br

Mechanistic Basis of Fluorescent Properties and Sensing Applications

Many benzoxazole derivatives exhibit intrinsic fluorescence, a property that has been harnessed for various applications, including as fluorescent probes and sensors. periodikos.com.bracs.orgnih.govresearchgate.net The fluorescence of these compounds arises from the π-conjugated system of the benzoxazole ring. Upon absorption of light, an electron is promoted to an excited state, and the subsequent return to the ground state is accompanied by the emission of a photon, resulting in fluorescence.

The specific photophysical properties, such as the absorption and emission wavelengths and quantum yield, are highly dependent on the substitution pattern of the benzoxazole ring. nih.gov The introduction of electron-donating or electron-withdrawing groups can tune the electronic structure of the molecule and, consequently, its fluorescent properties. nih.gov

This environment-dependent fluorescence makes benzoxazole derivatives attractive candidates for developing fluorescent sensors. For instance, their fluorescence can be quenched or enhanced upon binding to specific analytes, such as metal ions or biomolecules. globalresearchonline.net A systematic review of benzoxazole and naphthoxazole derivatives as DNA probes highlights that their fluorescence emission intensity often increases with higher DNA concentrations, making them useful for DNA quantification and as cellular imaging agents. periodikos.com.br The development of fluorescent probes based on the benzoxazole scaffold for the detection of biologically relevant species like biothiols has also been reported. nih.gov

Future Research Directions and Unexplored Avenues for 7 Methylbenzo D Oxazole 2 Carboxylic Acid Research

Development of Novel and Sustainable Synthetic Pathways

The synthesis of benzoxazoles has traditionally involved methods that are often time-consuming and require harsh conditions. Recent research, however, has pivoted towards more sustainable and efficient methodologies. Future efforts in synthesizing 7-Methylbenzo[d]oxazole-2-carboxylic acid should focus on adopting these modern techniques.

Key areas for development include the use of microwave irradiation, ultrasound, and mechanochemical reactions, which have demonstrated the ability to produce benzoxazole (B165842) derivatives in excellent yields with significantly reduced reaction times. mdpi.com For instance, the cyclocondensation of Schiff bases to form the benzoxazole ring can be accomplished in hours under microwave assistance, compared to much longer periods with conventional methods. mdpi.com Another promising route involves the one-pot synthesis from readily available precursors like 2-aminophenols and aldehydes, utilizing eco-friendly catalysts. nih.govorganic-chemistry.org A study highlighted a metal-free approach using imidazolium (B1220033) chloride as a promoter, which offers an economical and environmentally benign alternative to traditional metal catalysts. nih.gov

Research could also explore the direct synthesis from carboxylic acids. A recently developed method for oxazoles employs a triflylpyridinium reagent to activate the carboxylic acid in situ, allowing for a highly efficient transformation with broad functional group tolerance. nih.gov Adapting such a pathway for this compound could streamline its production significantly.

Table 1: Comparison of Conventional and Sustainable Synthetic Methods for Benzoxazole Derivatives mdpi.com
MethodTypical Reaction TimeEnergy SourceKey Advantages
Conventional Synthesis7-9 hoursThermal (Heating)Established procedures
Microwave-Assisted3 hoursMicrowave IrradiationReduced reaction time, higher yields
Ultrasound-Assisted2 hoursUltrasonic WavesEnergy efficiency, shorter time
Mechanochemical2 hoursMechanical GrindingSolvent-free, high efficiency
Deep Eutectic Solvents (DES)3 hoursThermal (Low Temp)Biodegradable solvent system, high yields

Integration of Advanced Computational and Data-Driven Design Methodologies

Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive molecules. For this compound, integrating these methodologies can guide synthetic efforts and prioritize derivatives with high potential.

Molecular docking studies can be employed to predict the binding affinity and interaction patterns of the compound with various biological targets. For example, research on other benzoxazole derivatives has successfully used docking to identify potent inhibitors of enzymes like alpha-amylase, a target in diabetes management. scilit.comresearchgate.net Such studies revealed that specific substitutions on the benzoxazole ring lead to enhanced binding, providing a clear rationale for structural modifications. researchgate.net Similarly, docking this compound and its virtual analogues against known cancer-related proteins, such as Rho kinase, could uncover potential anticancer applications. biotech-asia.org

Furthermore, molecular dynamics (MD) simulations can assess the stability of the ligand-receptor complex over time, offering deeper insights than static docking models. rjeid.com By simulating the dynamic behavior of this compound within a protein's active site, researchers can validate binding modes and predict the impact of structural changes on target engagement. These computational predictions can then be used to build structure-activity relationship (SAR) models, creating a data-driven feedback loop to design novel analogues with improved potency and selectivity. researchgate.net

Table 2: Application of Computational Methods in Benzoxazole Research
Computational MethodApplicationPotential for this compound
Molecular DockingPredicts binding affinity and mode with a protein target. biotech-asia.orgrjeid.comScreening against various enzymes and receptors to identify potential biological activities.
Molecular Dynamics (MD) SimulationEvaluates the stability of the compound-protein complex over time. rjeid.comConfirming stable binding interactions and guiding lead optimization.
Structure-Activity Relationship (SAR)Relates chemical structure to biological activity. researchgate.netDesigning novel analogues with enhanced potency based on initial screening data.
DFT CalculationsInvestigates electronic properties and reactivity. rjeid.comUnderstanding the molecule's intrinsic chemical properties to predict its behavior.

Exploration of Emerging Mechanistic Roles in Biological Systems

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. jetir.orgnih.gov A crucial future direction is to systematically screen this compound against a diverse panel of biological targets to uncover its unique mechanistic roles.

Research has shown that certain benzoxazole derivatives can function as inhibitors of key enzymes or as modulators of receptor pathways. scilit.combiotech-asia.org For instance, some analogues are effective against various cancer cell lines, while others show potent activity against Gram-positive and Gram-negative bacteria. mdpi.com The structural composition of benzoxazoles, particularly the planar ring system, allows for effective interactions like π-π stacking with biological targets. researchgate.net

Future studies should investigate whether this compound can act as a positive allosteric modulator of receptors like the GABA-A receptor, a target for antiepileptic agents, which has been a fruitful area for other heterocyclic compounds. acs.org Another avenue is the exploration of its potential in photodynamic therapy, where benzoxazole-based platinum complexes have been synthesized and evaluated for their ability to generate cytotoxic effects upon light activation. acs.org Investigating its role in inhibiting biofilm formation, a key factor in antibiotic resistance, is also a promising direction, as other oxazole (B20620) derivatives have shown significant activity in this area. nih.gov

Innovations in Green Chemistry for Benzoxazole Derivatives

The principles of green chemistry are paramount for the future of chemical synthesis, aiming to reduce waste, minimize energy consumption, and use environmentally benign substances. The synthesis of benzoxazoles is an area ripe for such innovations.

A significant advancement is the development of reusable and heterogeneous catalysts. nih.gov For example, a Brønsted acidic ionic liquid gel has been used as an efficient, recyclable catalyst for benzoxazole synthesis under solvent-free conditions, demonstrating high yields and easy separation. acs.org Similarly, magnetic nanoparticles functionalized with an ionic liquid have been employed, allowing the catalyst to be recovered with a simple magnet and reused for multiple cycles with only a slight decrease in performance. nih.gov

Another green approach involves using more environmentally friendly solvents or solvent-free conditions. Researchers have successfully synthesized benzoxazoles in aqueous media or by using deep eutectic solvents, which are biodegradable alternatives to volatile organic compounds. mdpi.comorganic-chemistry.org Brown University researchers developed a composite nanocatalyst of silver-palladium on tungsten-oxide nanorods that can perform a four-reaction sequence in one pot at lower temperatures and in greener solvents to produce benzoxazoles. brown.edu Applying these innovations to the production of this compound would not only make its synthesis more sustainable but also more cost-effective and scalable.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-Methylbenzo[d]oxazole-2-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-certified N95 masks) if aerosolization occurs .
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation (H335 classification) .
  • Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) for containment. Dispose of waste via licensed hazardous material handlers .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity. Compare retention times against certified reference standards .
  • Spectroscopy : Confirm structural integrity via 1H^1H-NMR (e.g., characteristic methyl singlet at δ 2.4–2.6 ppm) and FT-IR (carboxylic acid C=O stretch ~1700 cm1 ^{-1}) .

Q. What are the key challenges in synthesizing this compound?

  • Methodological Answer :

  • Precursor Availability : Optimize the condensation of 2-aminophenol derivatives with methyl-substituted oxazole intermediates under anhydrous conditions .
  • Byproduct Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate the desired product from methylated side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Data Gaps : Existing studies lack comprehensive ecotoxicological profiles (e.g., biodegradability, bioaccumulation potential) . Address this via Daphnia magna acute toxicity assays (OECD 202) and soil mobility tests (OECD 106) .
  • Conflicting Classifications : Re-evaluate GHS classifications by conducting in vitro cytotoxicity assays (e.g., MTT assay on human bronchial cells) to validate respiratory irritation claims (H335) .

Q. What reaction pathways enable functionalization of this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React the methyl group with halogens (e.g., NN-bromosuccinimide) under radical initiation to synthesize brominated derivatives .
  • Decarboxylation : Use copper catalysis (e.g., CuI/1,10-phenanthroline) in DMF at 120°C to remove the carboxylic acid group for downstream heterocyclic modifications .

Q. How can computational modeling optimize the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pKa Prediction : Employ DFT calculations (B3LYP/6-31G*) to predict protonation states. Experimental validation via UV-Vis titration (pH 2–12) confirms carboxylate deprotonation at pH > 5 .
  • Degradation Studies : Simulate hydrolytic pathways using Gaussian09; correlate with LC-MS data to identify degradation products (e.g., oxazole ring-opening at pH < 3) .

Critical Data Gaps and Research Directions

  • Ecological Impact : No data exists on soil adsorption coefficients (KocK_{oc}) or aquatic toxicity thresholds. Prioritize OECD 121 (soil adsorption) and OECD 201 (algal growth inhibition) studies .
  • Reaction Scalability : Current synthesis methods lack scalability due to low yields (~40%). Explore microwave-assisted synthesis or flow chemistry for improved efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.